molecular formula C11H12N2O3S B5507606 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5507606
M. Wt: 252.29 g/mol
InChI Key: JESIRJGIXICFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.05686342 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing a range of pyrimidine derivatives, including those related to the chemical structure . These studies often aim to explore the chemical reactivity and potential applications of these compounds in various fields such as medicinal chemistry and materials science. For example, the synthesis of thieno[2,3-d]pyrimidine derivatives has been reported, showcasing the chemical versatility and potential for further functionalization of these compounds (Alqasoumi et al., 2009).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor properties of pyrimidine derivatives. These compounds have shown promising results in preclinical models, indicating their potential as therapeutic agents. The exploration of novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety has highlighted some compounds with significant radioprotective and antitumor activities, opening new avenues for drug development (Alqasoumi et al., 2009).

Optical and Electronic Properties

The investigation of the optical and electronic properties of pyrimidine derivatives, including nonlinear optical (NLO) activities, is crucial for the development of new materials for optoelectronic applications. A study on the linear and nonlinear optical exploration of thiopyrimidine derivatives has provided valuable insights into their potential use in high-tech applications, such as in the creation of new types of optical switches or modulators (Hussain et al., 2020).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing pyrimidine derivatives. These methodologies aim to improve the efficiency, selectivity, and environmental friendliness of the synthetic processes. For instance, the catalyst-free one-pot synthesis of diversely substituted compounds has been demonstrated, highlighting the potential for scalable and sustainable production of these chemicals (Brahmachari & Nayek, 2017).

Properties

IUPAC Name

1,3-dimethyl-5-(thiophen-3-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIRJGIXICFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.